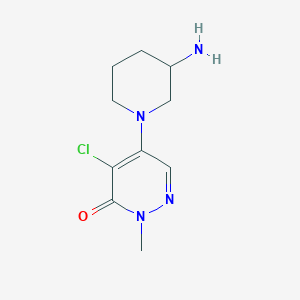

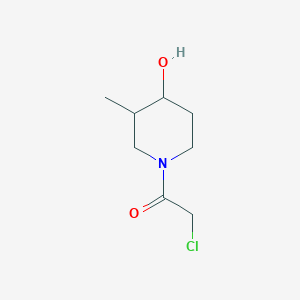

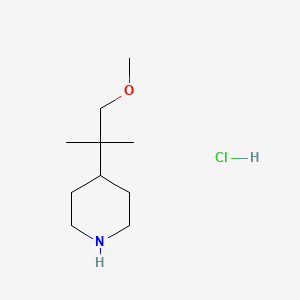

![molecular formula C14H11NO4S B1475324 6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide CAS No. 1858241-32-3](/img/structure/B1475324.png)

6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-acyl derivatives of 1,2,3,4,4a,10b-Hexahydro-1,4-methano-6H-dibenzo[c,e]-5,6-thiazine-5,5-dioxide through reactions with acid chlorides and anhydrides has been reported. X-ray diffraction data highlighted the presence of an intramolecular С–H···O=S hydrogen bond in the molecules of the obtained compounds, indicating a specific structural characteristic relevant for further chemical modifications and applications in material science or molecular engineering.Molecular Structure Analysis

The molecular formula of 6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide is C13H11NO2S . The average mass is 245.297 Da and the monoisotopic mass is 245.051056 Da .Chemical Reactions Analysis

Research into the reactivity of 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide towards alkylidenephosphoranes has been conducted. This led to the formation of 6a,7-dihydrodibenzo[c,e][1,2]thiazine 5,5-dioxide derivatives, unveiling new heteropolycyclic systems containing the 1,2-benzothiazine 1,1-dioxide skeleton.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 449.6±28.0 °C at 760 mmHg, and a flash point of 225.7±24.0 °C . It has 3 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds . The polar surface area is 46 Å2, and the molar volume is 183.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

The synthesis of N-acyl derivatives of 1,2,3,4,4a,10b-Hexahydro-1,4-methano-6H-dibenzo[c,e]-5,6-thiazine-5,5-dioxide through reactions with acid chlorides and anhydrides has been reported. X-ray diffraction data highlighted the presence of an intramolecular С–H···O=S hydrogen bond in the molecules of the obtained compounds, indicating a specific structural characteristic relevant for further chemical modifications and applications in material science or molecular engineering (Tevs et al., 2016).

Reactivity Studies

Research into the reactivity of 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxide towards alkylidenephosphoranes has been conducted. This led to the formation of 6a,7-dihydrodibenzo[c,e][1,2]thiazine 5,5-dioxide derivatives, unveiling new heteropolycyclic systems containing the 1,2-benzothiazine 1,1-dioxide skeleton. Such studies are crucial for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Croce & Rosa, 1996).

Antiproliferative Activity and Tubulin Targeting

A series of dibenzonthiazines with potential anti-tumor activity from N-aryl-benzenesulfonamides have been synthesized and evaluated in vitro for their antiproliferative activity against a panel of human solid tumor cell lines and tubulin inhibitory activity. This research identifies dibenzothiazine derivatives as promising compounds for further development as cancer therapeutics, contributing to the ongoing search for effective anti-cancer agents (Guerra et al., 2021).

Novel Cyclic Sulfonamides Synthesis

The synthesis of novel cyclic sulfonamides through the thermal Diels-Alder reaction of triene derivatives has been achieved. These compounds, including substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, demonstrate the versatility of dibenzothiazine derivatives in creating pharmacologically relevant compounds with potential applications in drug development and medicinal chemistry (Greig, Tozer, & Wright, 2001).

Wirkmechanismus

As a reversible inhibitor of monoamine oxidase A (RIMA), Moclobemide works by selectively and reversibly inhibiting the activity of the monoamine oxidase A enzyme, thereby increasing the availability of monoamine neurotransmitters such as norepinephrine, dopamine, and serotonin in the brain. This can help to alleviate symptoms of depression and social anxiety disorder.

Eigenschaften

IUPAC Name |

6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-15-12-7-6-9(14(16)17)8-11(12)10-4-2-3-5-13(10)20(15,18)19/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQOTMGZPKWLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)C3=CC=CC=C3S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

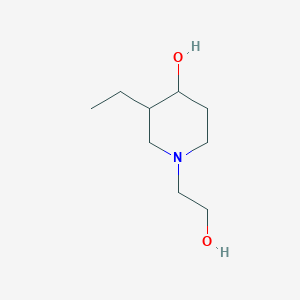

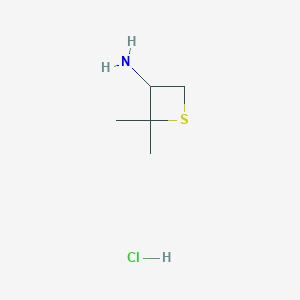

![8-Aminoethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1475249.png)

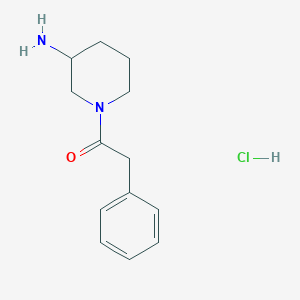

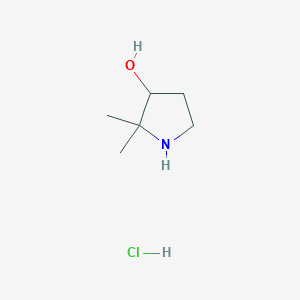

![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1475253.png)

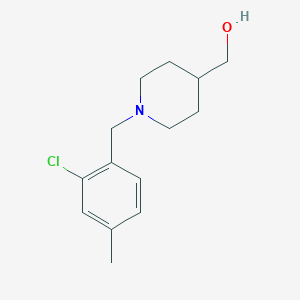

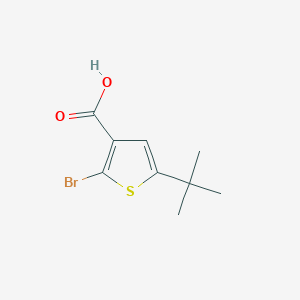

![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)

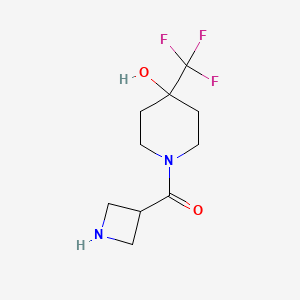

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)